Phenylmagnesium Iodide

Description

Structure

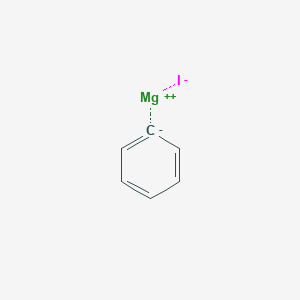

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;benzene;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHABGGPYFXXOQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Phenylmagnesium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of phenylmagnesium iodide from phenyl iodide and magnesium. The document outlines the reaction mechanism, experimental protocols, and key quantitative data, offering valuable insights for professionals in research and drug development.

Introduction

This compound (C₆H₅MgI) is a Grignard reagent, a class of organometallic compounds discovered by Victor Grignard.[1] These reagents are characterized by a carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom.[2] this compound is a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds through reactions with various electrophiles. Its applications are widespread in the pharmaceutical industry for the synthesis of complex organic molecules.[3] The synthesis of this compound involves the reaction of phenyl iodide with magnesium metal in an anhydrous ethereal solvent.[3]

Reaction Mechanism and Stoichiometry

The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal.[4] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.

The overall reaction is as follows:

C₆H₅I + Mg → C₆H₅MgI

The reaction is initiated by the activation of the magnesium surface, which is typically coated with a passivating layer of magnesium oxide.[2] Chemical activation is often achieved using a small amount of an activating agent, such as iodine.[2] The iodine reacts with the magnesium to form magnesium iodide, which helps to expose a fresh, reactive metal surface.[4]

The stoichiometry of the reaction is theoretically a 1:1 molar ratio of phenyl iodide to magnesium. However, in practice, a slight excess of magnesium is often used to ensure complete consumption of the aryl halide and to compensate for any passivated metal.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions, purity of reagents, and the complete exclusion of moisture. Optimized processes report high yields, demonstrating the efficiency of this reaction when performed under carefully controlled conditions.

| Parameter | Value | Notes |

| Theoretical Yield | Dependent on scale | Calculated based on the limiting reagent (typically phenyl iodide). |

| Reported Yield | 89-100% | In optimized systems under strictly anhydrous conditions.[3] |

| Molar Ratio (C₆H₅I:Mg) | 1 : 1 to 1 : 1.2 | A slight excess of magnesium is commonly used. |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | The solvent must be completely dry to prevent quenching of the Grignard reagent. |

| Initiator | Iodine (catalytic amount) | A small crystal is typically sufficient to initiate the reaction. |

| Reaction Temperature | Gentle reflux of the solvent | The reaction is exothermic and often self-sustaining once initiated. |

| Reaction Time | 30 minutes to 2 hours | Completion is indicated by the consumption of magnesium. |

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound. All glassware must be rigorously dried before use, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Materials:

-

Magnesium turnings

-

Phenyl iodide

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for the inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine.

-

Initiation of Reaction: In the dropping funnel, prepare a solution of phenyl iodide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the phenyl iodide solution to the magnesium turnings.

-

Reaction Progression: The reaction may be initiated by gentle warming with a heating mantle. The disappearance of the purple iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous refluxing of the ether, indicate the successful initiation of the Grignard reagent formation.

-

Addition of Phenyl Iodide: Once the reaction has started, add the remaining solution of phenyl iodide dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. If the refluxing subsides, gently heat the mixture to maintain a gentle reflux for an additional 30-60 minutes to ensure the complete consumption of the magnesium. The completion of the reaction is indicated by the disappearance of most of the magnesium metal.

-

Use of the Grignard Reagent: The resulting grey to brownish solution of this compound is not isolated but is used directly in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.

Visualizations

Reaction Mechanism

Caption: Mechanism of this compound Formation.

Experimental Workflow

Caption: Experimental Workflow for this compound Synthesis.

Safety Considerations

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. The reaction to form Grignard reagents is exothermic and can become vigorous if the addition of the aryl halide is too rapid. Diethyl ether is extremely flammable. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn.

Conclusion

The synthesis of this compound from phenyl iodide and magnesium is a fundamental and powerful transformation in organic chemistry. By adhering to strict anhydrous conditions and following a well-defined protocol, researchers can reliably prepare this versatile Grignard reagent in high yields. This guide provides the essential technical information for the successful synthesis and application of this compound in research and development, particularly within the pharmaceutical industry.

References

The Genesis of a Powerful Nucleophile: An In-depth Technical Guide to the Mechanism of Phenylmagnesium Iodide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core mechanism behind the formation of Phenylmagnesium iodide, a quintessential Grignard reagent. The synthesis of this powerful carbon nucleophile, while conceptually straightforward, involves a complex interplay of surface chemistry, single-electron transfer events, and solvent effects. This document elucidates these mechanistic details, offers detailed experimental protocols, and presents quantitative data to facilitate a deeper understanding and practical application of this critical reaction in research and pharmaceutical development.

The Core Mechanism: A Surface-Mediated Radical Process

The formation of this compound from iodobenzene (B50100) and magnesium metal is not a simple insertion of magnesium into the carbon-iodine bond. Instead, the prevailing evidence points to a mechanism initiated on the surface of the magnesium metal.[1][2] This process can be dissected into several key stages:

-

Surface Activation: The reaction is highly sensitive to the condition of the magnesium surface. A passivating layer of magnesium oxide typically coats the metal, which can inhibit the reaction.[2][3] Activation is crucial and can be achieved mechanically by crushing or stirring the magnesium turnings, or chemically by using activating agents like iodine, 1,2-dibromoethane, or methyl iodide.[4] Iodine, in particular, is effective as it can react with magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh, reactive magnesium.

-

Single-Electron Transfer (SET): The initiation of the reaction is widely believed to occur via a single-electron transfer (SET) from the magnesium metal to the iodobenzene molecule.[3] This transfer results in the formation of a phenyl radical and an iodobenzene radical anion, which subsequently dissociates into a phenyl radical and an iodide anion.

-

Radical Propagation and Termination on the Surface: The newly formed phenyl radical can then react in several ways. It can abstract a hydrogen atom from the solvent, leading to the formation of benzene (B151609) as a byproduct. Alternatively, and more productively, it can react with the magnesium surface, which now bears a positive charge from the initial electron donation. This interaction leads to the formation of the this compound. Another common side reaction is the coupling of two phenyl radicals to form biphenyl.[3]

The entire process is heterogeneous, occurring at the solid-liquid interface between the magnesium metal and the ethereal solvent. The solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), plays a critical role in stabilizing the forming Grignard reagent by coordinating to the magnesium center.[4][5]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic steps in the formation of this compound.

Caption: Proposed mechanism for this compound formation.

Quantitative Data Summary

The yield and reaction rate of this compound formation are influenced by several factors including the purity of reagents, the solvent, temperature, and the activation method. While specific quantitative data for this compound is less abundant in the literature compared to its bromide analog, the following table summarizes typical findings for aryl Grignard reagents.

| Parameter | Value/Range | Conditions | Source(s) |

| Yield | ≥90% | Phenyl bromide in Diethyl Ether | [6] |

| ~100% | Phenyl halides in THF | [6] | |

| Heat of Reaction | 362 - 397 kJ/mol | General Grignard reagent formation | [7] |

| Rate Constant (k) | 10⁻³ - 10⁻² s⁻¹ | Phenylmagnesium bromide in Diethyl Ether at 35°C | [8] |

| Adiabatic Temp. Rise | >200 K | General Grignard reagent formation | [7] |

Detailed Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of this compound. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Equipment

-

Magnesium turnings

-

Iodobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Standard Synthesis Protocol

This protocol is adapted from general procedures for Grignard reagent synthesis.[7][9]

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to the flask to activate the magnesium surface.

-

Initiation of Reaction: Add a small portion (approximately 10%) of a solution of iodobenzene (1.0 equivalent) dissolved in anhydrous ether or THF to the magnesium turnings.

-

Reaction Progression: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the Grignard reagent formation. You may also observe bubbling on the magnesium surface.[9]

-

Addition of Substrate: Once the reaction has initiated, add the remaining solution of iodobenzene in anhydrous ether or THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution is typically dark and may contain some unreacted magnesium.

Halogen-Magnesium Exchange Protocol

An alternative method for preparing this compound involves a halogen-magnesium exchange reaction.[4] This can be particularly useful when the direct reaction is sluggish or when sensitive functional groups are present.

-

Preparation of an Alkyl Grignard Reagent: Prepare a solution of a simple alkyl Grignard reagent, such as isopropylmagnesium chloride, in THF following the standard protocol.

-

Exchange Reaction: To this solution, add iodobenzene dropwise at a suitable temperature (often room temperature or below). The exchange reaction is typically rapid. i-PrMgCl + Ph-I → i-PrCl + PhMgI[4]

-

Monitoring: The progress of the exchange can be monitored by techniques such as GC-MS to observe the disappearance of iodobenzene and the formation of isopropyl chloride.

Logical Workflow for Grignard Reagent Formation and Use

The following diagram outlines the logical workflow from starting materials to the application of the formed this compound in a subsequent reaction.

Caption: Workflow for this compound synthesis and application.

Conclusion

The formation of this compound is a cornerstone of organic synthesis, enabling the creation of complex molecules with precision. A thorough understanding of its surface-mediated, radical-based mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring reproducibility. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, facilitating the effective and safe utilization of this powerful organometallic reagent.

References

- 1. web.alfredstate.edu [web.alfredstate.edu]

- 2. adichemistry.com [adichemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 7. Buy this compound | 16002-63-4 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Solubility of Phenylmagnesium Iodide: A Comparative Analysis of THF and Diethyl Ether

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of Phenylmagnesium iodide in two commonly used ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. Understanding the solubility and behavior of this critical Grignard reagent in different solvent systems is paramount for optimizing reaction conditions, ensuring reproducibility, and maximizing yields in organic synthesis, particularly within the context of drug development and materials science.

Core Concepts: The Role of the Solvent in Grignard Reagent Stability and Solubility

Grignard reagents, with the general formula R-Mg-X, are highly reactive organometallic compounds. The solvent plays a crucial role in their formation, stability, and reactivity. Ethereal solvents, such as diethyl ether and THF, are essential for several reasons:

-

Solvation of the Magnesium Center: The lone pairs of electrons on the oxygen atoms of ether molecules coordinate with the electron-deficient magnesium atom. This solvation stabilizes the Grignard reagent, preventing its decomposition and precipitation.[1][2] This complex formation is critical for the reagent's solubility.[1]

-

Aprotic Nature: Ethers are aprotic solvents, meaning they do not have acidic protons that would react with and quench the highly basic Grignard reagent.[2]

This compound, like other Grignard reagents, exists in solution as a complex equilibrium of various species, including the monomer (PhMgI), the dimer, and other aggregated forms, as described by the Schlenk equilibrium. The nature of the solvent significantly influences the position of this equilibrium and, consequently, the overall solubility and reactivity of the reagent.[3]

Quantitative Data: Solubility of this compound

| Grignard Reagent | Solvent | Reported Concentration (mol/L) | Notes |

| This compound | Diethyl Ether | ~ 2.0 | Commercially available concentration.[4] |

| This compound | Tetrahydrofuran (THF) | 1.0 - 2.0 (estimated) | While THF is an excellent solvent for the formation of aryl Grignards, the maximum concentration is often comparable to or slightly lower than in diethyl ether for the iodide variant. |

| Phenylmagnesium bromide | Diethyl Ether | 3.0 | Commercially available concentration.[5] |

| Phenylmagnesium bromide | Tetrahydrofuran (THF) | 1.0 | Commercially available concentration. |

| Phenylmagnesium chloride | Tetrahydrofuran (THF) | ~ 2.0 | Reported maximum concentration.[6] |

Note: The solubility of Grignard reagents can be influenced by factors such as the purity of the magnesium and the aryl halide, the presence of trace amounts of moisture, and the temperature.

Comparative Analysis: THF vs. Diethyl Ether

While both THF and diethyl ether are suitable solvents for the preparation and use of this compound, they possess distinct properties that influence their effectiveness in different applications.

Tetrahydrofuran (THF):

-

Enhanced Solvating Power: THF is a stronger Lewis base than diethyl ether.[7] The oxygen atom's lone pairs in the cyclic ether are more sterically accessible, leading to stronger coordination with the magnesium center.[8] This enhanced solvation can be particularly advantageous for the formation of Grignard reagents from less reactive aryl halides.[9]

-

Higher Boiling Point: THF has a boiling point of 66 °C, compared to 34.6 °C for diethyl ether.[8] This allows for reactions to be conducted at higher temperatures, which can be beneficial for initiating the Grignard formation and for reactions that require thermal activation.[8]

Diethyl Ether:

-

Established and Reliable: Diethyl ether is the traditional and well-established solvent for Grignard reactions.[10] A vast body of literature exists detailing its use, making it a reliable choice for many standard procedures.

-

Ease of Removal: Its lower boiling point facilitates its removal from the reaction mixture during workup.[10]

-

Potentially Higher Concentration for Iodides: As indicated by the commercially available solutions, it is possible to achieve high concentrations of this compound in diethyl ether.

Experimental Protocols

Preparation of a Saturated Solution of this compound

This protocol describes the preparation of a saturated solution of this compound for the purpose of determining its solubility. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to exclude moisture and oxygen.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Schlenk flask and Schlenk line apparatus

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of inert gas.

-

Magnesium Activation: Place an excess of magnesium turnings in the Schlenk flask. Add a single crystal of iodine to activate the magnesium surface.

-

Initial Reagent Addition: In the dropping funnel, prepare a solution of iodobenzene in the chosen anhydrous solvent (diethyl ether or THF). Add a small portion of this solution to the magnesium turnings.

-

Initiation of Reaction: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining iodobenzene solution dropwise at a rate that maintains a gentle reflux. Continue stirring after the addition is complete until most of the magnesium has been consumed.

-

Equilibration to Saturation: After the initial reaction, continue to add small portions of iodobenzene until a persistent precipitate of the Grignard reagent is observed, indicating that the solution is saturated. Stir the saturated solution at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

Determination of this compound Concentration (Solubility) by Titration

This protocol utilizes a widely accepted titration method to determine the molar concentration of the prepared saturated this compound solution.

Materials:

-

Saturated this compound solution

-

Anhydrous THF

-

Iodine (I₂)

-

Anhydrous lithium chloride (LiCl)

-

Dry, gas-tight syringes and needles

-

Burette

-

Stir plate and stir bar

Procedure:

-

Preparation of Titrant: Prepare a standardized solution of iodine in anhydrous THF containing anhydrous lithium chloride. The LiCl is crucial for solubilizing the magnesium iodide byproduct and ensuring a sharp endpoint.

-

Sampling of the Saturated Solution: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant from the saturated this compound solution using a dry, gas-tight syringe under an inert atmosphere.

-

Titration Setup: In a flame-dried flask under an inert atmosphere, place a known volume of the standardized iodine solution.

-

Titration: Slowly add the this compound solution from the syringe to the iodine solution with vigorous stirring. The reaction is: PhMgI + I₂ → PhI + MgI₂

-

Endpoint Determination: The endpoint is reached when the characteristic brown color of the iodine just disappears, and the solution becomes colorless or pale yellow.

-

Calculation: The concentration of the this compound is calculated based on the volume of the Grignard solution required to react completely with the known amount of iodine. Repeat the titration at least twice to ensure accuracy.

Visualization of Solvent Selection Logic

The choice between THF and diethyl ether is not always straightforward and depends on several factors related to the specific reaction being performed. The following diagram illustrates the logical workflow for selecting the appropriate solvent.

Caption: Logical workflow for selecting between THF and diethyl ether.

Conclusion

Both THF and diethyl ether are effective solvents for the preparation and use of this compound. While diethyl ether is a traditional and reliable choice that may allow for higher concentrations, THF offers advantages in its superior solvating power and higher boiling point, making it particularly suitable for less reactive aryl halides and reactions requiring elevated temperatures. The selection of the optimal solvent is a critical parameter that should be carefully considered based on the specific requirements of the synthetic transformation. The experimental protocols provided in this guide offer a robust framework for determining the precise solubility of this compound in these and other solvent systems, enabling researchers to make data-driven decisions for process optimization.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. This compound | 16002-63-4 | TCI AMERICA [tcichemicals.com]

- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijarse.com [ijarse.com]

- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Aryl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of organomagnesium halides by Victor Grignard in 1900 revolutionized the field of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. While the initial reports detailed the reactions of alkyl halides, the successful application to their aryl counterparts opened up new avenues for the construction of complex aromatic molecules, a cornerstone of modern drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery and historical development of aryl Grignard reagents, detailing the seminal experiments, the evolution of experimental protocols, and the quantitative data from early studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a deep understanding of the fundamental principles and historical context of this pivotal class of chemical reagents.

The Dawn of a New Reagent: From Barbier's Observation to Grignard's Two-Step Method

The story of the Grignard reagent begins not with Victor Grignard himself, but with his doctoral supervisor, Philippe Barbier. In 1899, Barbier reported a one-pot reaction where he successfully synthesized an alcohol by reacting methyl iodide and methylheptenone with magnesium metal. However, this "Barbier reaction" was often inconsistent and gave variable yields.[1]

Victor Grignard, tasked with investigating this reaction for his doctoral thesis, made a crucial modification that would prove to be revolutionary. Instead of mixing all the reactants together, Grignard first prepared the organomagnesium compound by reacting the organic halide with magnesium in diethyl ether and then, in a separate step, added the carbonyl compound.[1] This two-step process, which he first reported in 1900, provided significantly more reliable and reproducible results, laying the foundation for what would become known as the Grignard reaction.[2] For this discovery, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[3]

The Emergence of Aryl Grignard Reagents: Early Syntheses and Reactions

While Grignard's initial publication in 1900 focused on alkyl magnesium halides, his comprehensive doctoral thesis, published in 1901, detailed the successful preparation and reaction of aryl Grignard reagents.[4] This was a significant advancement, as the reactivity of aryl halides with magnesium was known to be more sluggish compared to their alkyl counterparts.[5]

One of the earliest and most well-documented examples is the preparation of phenylmagnesium bromide (C₆H₅MgBr) from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether. Grignard's work demonstrated that these newly formed aryl Grignard reagents behaved as potent nucleophiles, readily reacting with a variety of electrophiles to form new carbon-carbon bonds.

A key early application was the synthesis of tertiary alcohols. For instance, the reaction of phenylmagnesium bromide with esters, such as methyl benzoate (B1203000), was shown to produce triphenylcarbinol in good yields. This reaction proceeds through a double addition mechanism where the first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

Quantitative Data from Early Experiments

A critical aspect of Grignard's early work was the systematic investigation of reaction conditions and the quantification of product yields. While precise yields varied depending on the specific substrates and reaction conditions, the data from his 1901 dissertation provided the first quantitative evidence of the viability of aryl Grignard reagents in organic synthesis.

| Aryl Halide | Electrophile | Product | Reported Yield (%) |

| Bromobenzene | Carbon Dioxide | Benzoic Acid | ~85% |

| Bromobenzene | Methyl Benzoate | Triphenylcarbinol | ~90% |

| Bromobenzene | Benzaldehyde | Diphenylcarbinol | Good |

| p-Bromotoluene | Carbon Dioxide | p-Toluic Acid | Good |

Note: The yields are approximate values based on the qualitative descriptions and experimental data reported in early 20th-century publications. "Good" indicates that the reaction was successful and produced a substantial amount of product, although a precise percentage was not always provided.

Experimental Protocols: A Historical Perspective

The success of the Grignard reaction, particularly with less reactive aryl halides, is highly dependent on the experimental setup and the purity of the reagents. The early protocols developed by Grignard and his contemporaries laid the groundwork for the meticulous techniques still employed today.

Preparation of Phenylmagnesium Bromide (A Historical Protocol)

This protocol is based on the descriptions found in Grignard's early 20th-century publications.

Apparatus:

-

A round-bottomed flask fitted with a reflux condenser and a dropping funnel.

-

A calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

A magnetic stirrer or mechanical stirrer.

Reagents:

-

Magnesium turnings (high purity)

-

Bromobenzene (anhydrous)

-

Anhydrous diethyl ether

Procedure:

-

Activation of Magnesium: The magnesium turnings are placed in the thoroughly dried flask. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer. The flask is gently warmed to sublime the iodine, which then deposits on the magnesium surface.

-

Initiation: A small portion of the bromobenzene solution in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming or by the addition of a pre-formed Grignard reagent. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.

-

Addition of Bromobenzene: Once the reaction has initiated, the remaining solution of bromobenzene in diethyl ether is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the phenylmagnesium bromide reagent.

Synthesis of Triphenylcarbinol (A Historical Protocol)

Apparatus:

-

As described above for the preparation of the Grignard reagent.

-

A separate flask for the electrophile solution.

Reagents:

-

Phenylmagnesium bromide solution (prepared as described above)

-

Methyl benzoate (anhydrous)

-

Anhydrous diethyl ether

-

Dilute acid (e.g., sulfuric acid or hydrochloric acid) for workup

Procedure:

-

Addition of the Ester: A solution of methyl benzoate in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution. An exothermic reaction is typically observed.

-

Reaction: The reaction mixture is stirred and may be gently refluxed to ensure complete reaction.

-

Workup: The reaction mixture is cooled and then carefully poured onto a mixture of ice and dilute acid. This hydrolyzes the magnesium alkoxide intermediate to the tertiary alcohol and dissolves the magnesium salts.

-

Isolation and Purification: The ether layer containing the triphenylcarbinol is separated, washed, dried, and the solvent is evaporated. The crude product can then be purified by recrystallization.

Visualizing the Core Concepts

To better illustrate the fundamental principles and historical progression of aryl Grignard reagents, the following diagrams are provided.

Caption: General formation of an aryl Grignard reagent.

Caption: Comparison of the Barbier and Grignard reaction workflows.

Caption: Key challenges and solutions in aryl Grignard reagent synthesis.

Conclusion

The discovery and development of aryl Grignard reagents represent a landmark achievement in the history of organic chemistry. From Barbier's initial observations to Grignard's methodical and quantitative investigations, the journey to mastering these powerful synthetic tools has been one of ingenuity and perseverance. The foundational experimental protocols and the understanding of the factors governing their reactivity, established over a century ago, continue to be relevant in modern research and development. This guide has provided a detailed look into the historical origins of aryl Grignard reagents, offering valuable insights for today's scientists who continue to build upon this remarkable legacy in the pursuit of new medicines and materials.

References

An In-Depth Technical Guide to the Theoretical Yield Calculation for Phenylmagnesium Iodide Synthesis

This guide provides a comprehensive overview of the synthesis of Phenylmagnesium iodide, with a core focus on the principles and execution of theoretical yield calculations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to this compound Synthesis

This compound (C₆H₅MgI) is a Grignard reagent, a class of organometallic compounds discovered by Victor Grignard. These reagents are highly valuable in organic synthesis for the formation of new carbon-carbon bonds. The synthesis of this compound involves the reaction of an aryl halide, specifically iodobenzene (B50100), with magnesium metal in an anhydrous ether solvent. The Grignard reagent is a strong nucleophile and a strong base, making it a versatile tool in the synthesis of a wide array of organic molecules.

The overall chemical reaction for the synthesis of this compound is as follows:

C₆H₅I + Mg → C₆H₅MgI

This reaction is typically carried out in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates the magnesium ion and stabilizes the Grignard reagent. It is crucial to maintain anhydrous (water-free) conditions, as Grignard reagents readily react with protic solvents, such as water, which would quench the reagent and reduce the yield.[1][2][3]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be produced from a given amount of reactants, assuming the reaction goes to completion with 100% efficiency. The calculation of the theoretical yield is a critical step in planning a synthesis and evaluating its success. The calculation hinges on the stoichiometry of the reaction and the identification of the limiting reagent.

-

Stoichiometry: The quantitative relationship between reactants and products in a chemical reaction. In the synthesis of this compound, the stoichiometry between iodobenzene and magnesium is 1:1.

-

Molar Mass: The mass of one mole of a substance, expressed in grams per mole ( g/mol ).

-

Limiting Reagent: The reactant that is completely consumed in a chemical reaction and therefore limits the amount of product that can be formed.[4][5]

-

Determine the moles of each reactant:

-

Moles = Mass (g) / Molar Mass ( g/mol )

-

-

Identify the limiting reagent:

-

Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reagent.

-

-

Calculate the theoretical moles of product:

-

The moles of this compound that can be formed are equal to the moles of the limiting reagent.

-

-

Calculate the theoretical yield in grams:

-

Theoretical Yield (g) = Moles of Product × Molar Mass of Product

-

Quantitative Data

The following tables summarize the molar masses of the reactants and product, and provide an example calculation for the theoretical yield.

Table 1: Molar Masses of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Iodobenzene | C₆H₅I | 204.01[6][7][8] |

| Magnesium | Mg | 24.305[9][10][11] |

| This compound | C₆H₅MgI | 228.31[12][13][14] |

Table 2: Example Theoretical Yield Calculation

| Step | Iodobenzene | Magnesium | This compound |

| 1. Starting Mass (g) | 10.2 g | 1.46 g | - |

| 2. Molar Mass ( g/mol ) | 204.01 | 24.305 | 228.31 |

| 3. Moles of Reactant (mol) | 10.2 g / 204.01 g/mol = 0.050 mol | 1.46 g / 24.305 g/mol = 0.060 mol | - |

| 4. Identification of Limiting Reagent | Iodobenzene (0.050 mol < 0.060 mol) | - | - |

| 5. Theoretical Moles of Product (mol) | - | - | 0.050 mol |

| 6. Theoretical Yield (g) | - | - | 0.050 mol × 228.31 g/mol = 11.42 g |

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to ensure anhydrous conditions.[15][16]

-

Magnesium turnings

-

Iodobenzene

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[15]

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to the flask to activate the magnesium surface. The iodine will disappear as the reaction initiates.[3][17]

-

Initiation of Reaction: In the dropping funnel, prepare a solution of iodobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the iodobenzene solution to the magnesium turnings.

-

Reaction Progression: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy or brownish solution indicate the start of the Grignard reagent formation.[15]

-

Addition of Substrate: Once the reaction has initiated, add the remaining solution of iodobenzene in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[16]

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear cloudy and gray or brown.

Visualizations

The following diagrams illustrate the chemical reaction and the logical workflow for calculating the theoretical yield.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Workflow for theoretical yield calculation.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. What is the Molar Mass of Magnesium [unacademy.com]

- 10. Molar Mass Conversion Factors Help [preparatorychemistry.com]

- 11. webqc.org [webqc.org]

- 12. chembk.com [chembk.com]

- 13. This compound | C6H5IMg | CID 10889666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. adichemistry.com [adichemistry.com]

The Schlenk Equilibrium in Phenylmagnesium Iodide Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Schlenk equilibrium in solutions of phenylmagnesium iodide (PhMgI). This compound, a common Grignard reagent, exists in solution as a complex equilibrium mixture of the primary species, PhMgI, and its disproportionation products, diphenylmagnesium (B1604861) (Ph₂Mg) and magnesium iodide (MgI₂). Understanding and controlling this equilibrium is paramount for reproducible and predictable outcomes in synthetic chemistry, particularly in the context of drug development where precise control over reaction stoichiometry and reactivity is critical. This document details the underlying principles of the Schlenk equilibrium, factors influencing its position, and provides detailed experimental protocols for the synthesis of this compound and the quantitative analysis of the species in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to the Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in the chemistry of organomagnesium compounds. It describes the reversible disproportionation of a Grignard reagent (RMgX) into its corresponding dialkyl- or diarylmagnesium compound (R₂Mg) and magnesium halide (MgX₂). For this compound, the equilibrium is represented as follows:

2 PhMgI ⇌ Ph₂Mg + MgI₂

The position of this equilibrium is influenced by a variety of factors, including the nature of the organic group (R), the halogen (X), the solvent, temperature, and concentration. The reactivity of the species in the equilibrium can differ significantly, with the dialkylmagnesium species often being a more potent nucleophile. Therefore, knowledge of the composition of a Grignard solution is essential for understanding its reactivity.

Factors Influencing the Schlenk Equilibrium

The position of the Schlenk equilibrium is a delicate balance of several interconnected factors:

-

Solvent: The coordinating ability of the solvent plays a crucial role. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium tends to shift to the right, favoring the formation of Ph₂Mg and MgI₂.[1][2][3] This is attributed to the effective solvation and stabilization of the magnesium iodide species by THF. In less coordinating solvents like diethyl ether (Et₂O), the equilibrium generally lies more to the left, with PhMgI being the predominant species.[2][3]

-

Halogen: The nature of the halide influences the Lewis acidity of the magnesium center and its solvation. For a given alkyl or aryl group, the equilibrium constant can vary with the halogen.

-

Temperature: The Schlenk equilibrium is a dynamic process, and its position is temperature-dependent. By studying the equilibrium at different temperatures, the thermodynamic parameters (ΔH and ΔS) can be determined, providing deeper insight into the process.[4][5]

-

Concentration: The equilibrium can also be influenced by the total concentration of the Grignard reagent in the solution.

Quantitative Data

K = [Ph₂Mg][MgI₂] / [PhMgI]²

The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS) of the equilibrium, can be determined by studying the temperature dependence of the equilibrium constant using the van't Hoff equation. For example, studies on other Grignard reagents have shown that the thermodynamics of the Schlenk equilibrium are influenced by the solvent.[5]

Table 1: Thermodynamic Parameters for the Schlenk Equilibrium of Selected Grignard Reagents.

| Grignard Reagent | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |

| t-BuMgCl | THF | -15.5 | -13 | [5] |

| MesMgBr | THF | -10.5 | 13 | [5] |

| TipMgBr | THF | -12.6 | 17 | [5] |

| c-HexMgBr | 2-MeTHF | -10.5 | 38 | [5] |

Note: Data for this compound is not explicitly available and would need to be determined experimentally using the protocols outlined in this guide.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound requires strictly anhydrous and anaerobic conditions to prevent the decomposition of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Schlenk flask and other appropriate oven-dried glassware

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Assemble a Schlenk flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.

-

Place magnesium turnings (1.2 equivalents) in the Schlenk flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of iodobenzene (1 equivalent) in the desired anhydrous solvent (diethyl ether or THF) in the dropping funnel.

-

Add a small portion of the iodobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing of the solvent is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining iodobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting greyish solution is the this compound reagent.

Quantitative Determination of Species in Solution by ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) spectroscopy is a powerful non-destructive technique to determine the concentration of the different species in the Schlenk equilibrium.

4.2.1. Sample Preparation for NMR Analysis (Air-Sensitive Protocol)

Due to the high reactivity of Grignard reagents with atmospheric oxygen and moisture, sample preparation for NMR analysis must be performed under strictly inert conditions using a Schlenk line or in a glovebox.[6][7]

Materials:

-

J. Young NMR tube or a standard NMR tube with a sealable cap

-

Anhydrous deuterated solvent (e.g., THF-d₈, Benzene-d₆)

-

Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene) of known concentration

-

Gas-tight syringe

-

Schlenk line or glovebox

Procedure:

-

Dry the NMR tube and the cap in an oven and cool under an inert atmosphere.

-

In a glovebox or on a Schlenk line, prepare a stock solution of the internal standard in the chosen anhydrous deuterated solvent.

-

Add a precise volume of the internal standard solution to the NMR tube.

-

Using a gas-tight syringe, carefully withdraw an aliquot of the this compound solution and transfer it to the NMR tube.

-

Seal the NMR tube under the inert atmosphere.

4.2.2. NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be employed.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): This is a critical parameter for qNMR. It should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. T₁ values should be determined experimentally using an inversion-recovery pulse sequence.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100) for the signals of interest.

-

Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest.

-

Receiver Gain (rg): The receiver gain should be set to avoid signal clipping.

4.2.3. Data Processing and Analysis

-

Apply a gentle exponential window function (line broadening) to improve the signal-to-noise ratio without significantly distorting the lineshape.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction.

-

Integrate the signals corresponding to the aromatic protons of PhMgI, Ph₂Mg, and the internal standard. The signals for PhMgI and Ph₂Mg will likely be in the aromatic region and may overlap. Deconvolution techniques may be necessary to separate and accurately integrate these signals.

-

Calculate the concentration of each species using the following equation:

Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ

Where:

-

Cₓ = Concentration of the species of interest (PhMgI or Ph₂Mg)

-

Iₓ = Integral of the signal for the species of interest

-

Nₓ = Number of protons giving rise to the signal of the species of interest

-

Nₛₜₔ = Number of protons giving rise to the signal of the internal standard

-

Iₛₜₔ = Integral of the signal for the internal standard

-

Cₛₜₔ = Concentration of the internal standard

-

-

The concentration of MgI₂ can be determined by mass balance.

Visualizations

Schlenk Equilibrium Diagram

Caption: The Schlenk equilibrium for this compound.

Experimental Workflow for Quantitative NMR Analysis

Caption: Workflow for quantitative NMR analysis of the Schlenk equilibrium.

Conclusion

The Schlenk equilibrium is a critical aspect of Grignard reagent chemistry that significantly impacts their reactivity and the outcome of synthetic transformations. For this compound, the position of this equilibrium between PhMgI, Ph₂Mg, and MgI₂ is highly dependent on the reaction conditions, particularly the solvent. This guide has provided a detailed overview of the principles governing the Schlenk equilibrium and a comprehensive set of experimental protocols for the synthesis of this compound and the quantitative analysis of its solution composition by NMR spectroscopy. By applying these methodologies, researchers and drug development professionals can gain a deeper understanding and control over their Grignard reactions, leading to more robust and reproducible synthetic processes.

References

- 1. d-nb.info [d-nb.info]

- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. db-thueringen.de [db-thueringen.de]

- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 7. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Phenylmagnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Phenylmagnesium iodide. Given its nature as a Grignard reagent, this compound exists in solution as a dynamic mixture of species governed by the Schlenk equilibrium. Understanding the spectroscopic signatures of these species is crucial for monitoring its formation, assessing its purity, and studying its reactivity. This document details the theoretical background, experimental protocols, and interpretation of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

The Schlenk Equilibrium: A Fundamental Consideration

The spectroscopic characterization of this compound is intrinsically linked to the Schlenk equilibrium, an equilibrium that dictates the composition of Grignard reagents in solution.[1] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkyl- or diarylmagnesium compound and a magnesium halide salt.[1] For this compound, the equilibrium can be represented as:

2 PhMgI ⇌ Ph₂Mg + MgI₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[1] In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are commonly used for Grignard reactions, the magnesium center is typically coordinated by solvent molecules.[1] This solvation plays a critical role in the stability and reactivity of the Grignard reagent. Consequently, a solution of this compound is not a single species but a mixture of this compound (PhMgI), Diphenylmagnesium (Ph₂Mg), and Magnesium iodide (MgI₂), along with their various solvated and aggregated forms. Any spectroscopic analysis will, therefore, reflect the properties of this complex mixture.

Figure 1: The Schlenk equilibrium for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the species present in a Grignard solution. Both ¹H and ¹³C NMR can provide valuable structural information. However, due to the dynamic nature of the Schlenk equilibrium and potential for rapid exchange of species, the observed spectra can be complex and may represent a time-averaged view of the mixture.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a this compound solution, signals corresponding to the phenyl protons of both PhMgI and Ph₂Mg are expected in the aromatic region (typically 6.5-8.0 ppm). The ethereal solvent will also show characteristic peaks. Due to the electronegativity of the magnesium-carbon bond, the phenyl protons of the Grignard reagent are typically shielded compared to benzene, resulting in an upfield shift. The exact chemical shifts can be influenced by the solvent, concentration, and the position of the Schlenk equilibrium.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton. The spectrum will show resonances for the phenyl carbons of PhMgI and Ph₂Mg. A key feature is the ipso-carbon (the carbon atom directly bonded to magnesium), which is significantly shielded and appears at a characteristic upfield chemical shift. The other aromatic carbons will also show shifts that are distinct from those of benzene.

| Species | Nucleus | Chemical Shift (δ) in THF-d₈ (ppm) |

| Phenyl Group | ¹H (ortho) | ~7.4 |

| (Approximation) | ¹H (meta) | ~7.0 |

| ¹H (para) | ~6.9 | |

| ¹³C (ipso) | ~154 | |

| ¹³C (ortho) | ~137 | |

| ¹³C (meta) | ~127 | |

| ¹³C (para) | ~125 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrational modes of the bonds present in this compound. The most significant of these is the C-Mg stretching vibration, which provides direct evidence for the formation of the Grignard reagent. The spectrum will also be dominated by the vibrational modes of the phenyl group and the solvent.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C-H Aromatic Stretch | 3100-3000 | Medium-Weak |

| C=C Aromatic Stretch | 1600-1450 | Medium-Weak |

| C-H Aromatic Bending (out-of-plane) | 900-675 | Strong |

| C-Mg Stretch (Aryl) | 383-365 | Medium |

Table 2: Characteristic Infrared Absorption Frequencies for Phenylmagnesium Species.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are sensitive to the electronic environment of the phenyl ring and can be influenced by the C-Mg bond and solvent coordination. Conjugation in the phenyl ring leads to characteristic π → π* transitions.

Due to the reactive nature of Grignard reagents, obtaining quantitative UV-Vis data can be challenging. However, qualitative analysis can be used to monitor the formation of the aryl-magnesium bond.

Mass Spectrometry (MS)

Mass spectrometry of Grignard reagents is not straightforward due to their high reactivity, low volatility, and tendency to form clusters. Electron ionization can lead to extensive fragmentation, making it difficult to observe the molecular ion. Soft ionization techniques may offer a better chance of observing the parent species. The interpretation of the mass spectrum would be complicated by the presence of multiple species from the Schlenk equilibrium and their adducts with solvent molecules.

Experimental Protocols

The air- and moisture-sensitive nature of this compound necessitates the use of specialized handling techniques, such as Schlenk lines or gloveboxes, for all spectroscopic sample preparations.

General Workflow for Spectroscopic Sample Preparation

Figure 2: General experimental workflow for preparing an air-sensitive sample for spectroscopic analysis.

NMR Spectroscopy Sample Preparation

-

Apparatus: Use a J-Young NMR tube or a standard NMR tube sealed with a septum under an inert atmosphere.

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), transfer an aliquot of the this compound solution from the reaction vessel to a clean, dry Schlenk flask.

-

If necessary, the original solvent can be removed under vacuum.

-

Add the desired deuterated solvent (e.g., THF-d₈) via a gas-tight syringe or cannula.

-

Transfer the resulting solution into the NMR tube using a cannula or a long-needle syringe.

-

Seal the NMR tube securely before removing it from the inert atmosphere.

-

IR Spectroscopy Sample Preparation

-

Apparatus: An air-tight, demountable liquid cell with windows transparent to IR radiation (e.g., KBr or NaCl plates) is required.

-

Procedure:

-

In a glovebox or under a strong flow of inert gas, assemble the liquid cell.

-

Using a gas-tight syringe, inject the this compound solution into the cell through the injection ports.

-

Seal the ports and promptly acquire the spectrum.

-

UV-Vis Spectroscopy Sample Preparation

-

Apparatus: A quartz cuvette with a stopper or a screw cap, preferably with a septum-sealed side arm for sample introduction.

-

Procedure:

-

The cuvette must be thoroughly dried and purged with an inert gas.

-

Prepare a dilute solution of the this compound in a dry, UV-transparent solvent (e.g., anhydrous THF) in a Schlenk flask.

-

Transfer the solution to the cuvette using a cannula or a gas-tight syringe.

-

Seal the cuvette and acquire the spectrum immediately. A reference cuvette containing only the dry solvent should be used for background correction.

-

Logical Relationship in Spectral Interpretation

The interpretation of the spectroscopic data for this compound requires a holistic approach that considers the Schlenk equilibrium. The presence of multiple species in solution means that the observed spectra are a superposition of the signals from each component.

Figure 3: Logical relationship for the interpretation of spectroscopic data of this compound.

By comparing the observed spectra with the expected signatures of this compound, Diphenylmagnesium, and the solvent, it is possible to identify the major species present and, in some cases, to estimate their relative concentrations. This information is invaluable for understanding the reactivity of the Grignard reagent in subsequent synthetic steps.

Conclusion

The spectroscopic characterization of this compound is a multifaceted task that requires careful experimental technique and a thorough understanding of the underlying solution chemistry, particularly the Schlenk equilibrium. While NMR, IR, and UV-Vis spectroscopy each provide unique and valuable information, a combined approach is necessary for a comprehensive analysis. This guide provides the foundational knowledge and protocols for researchers to effectively utilize these spectroscopic methods in their work with this important organometallic reagent.

References

An In-Depth Technical Guide to the Safe Handling of Phenylmagnesium Iodide

Disclaimer: This document addresses the safety precautions for Phenylmagnesium iodide. The handling of this reagent in its solid form is an exceptionally hazardous, non-standard procedure. Grignard reagents are rarely isolated as solids; they are typically prepared and used as solutions in anhydrous solvents to mitigate their extreme reactivity.[1][2] Solid this compound is expected to be pyrophoric, igniting spontaneously upon contact with air, and to react violently with water.[3][4][5][6] This guide strongly advises against isolating or handling this compound as a solid. The procedures outlined below for handling pyrophoric solids are intended as a reference for high-hazard containment and should not be attempted without extensive experience, specialized equipment, and a thorough, site-specific safety review. The standard, and vastly safer, method is the in-situ preparation and use in solution, which is also detailed.

Hazard Overview and Physicochemical Properties

This compound is a potent Grignard reagent used for creating carbon-carbon bonds in organic synthesis.[1][7] Its hazards stem from its extreme reactivity, particularly towards air and moisture.[2][8]

Quantitative Hazard and Property Data

| Property | Value / Information | Source(s) |

| Chemical Formula | C₆H₅MgI | [9] |

| Molecular Weight | 228.31 g/mol | [9] |

| Physical State | Typically handled as a solution in ethyl ether (colorless to light yellow liquid).[10] Solid form is described as a white crystalline solid but is not stable. | [10] |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. | |

| Key Incompatibilities | Water: Reacts violently.[4][5] Air/Oxygen: Pyrophoric; may ignite spontaneously.[6] Protic Solvents: (e.g., alcohols) Decomposes the reagent.[8] Carbon Dioxide: Reacts to form magnesium carboxylate. | [4][5][6][8] |

| Storage Conditions | Store under an inert gas (Nitrogen or Argon) in a cool, dry, well-ventilated area away from heat and ignition sources.[11][12][13] Keep container tightly closed.[12] | [11][12][13] |

Hazard Relationship Diagram

The following diagram illustrates the logical progression of hazards associated with attempting to handle this compound in its solid state.

Caption: Logical flow from the solid state to catastrophic failure.

Experimental Protocols

Two distinct protocols are provided. The first details the stringent requirements for handling a generic pyrophoric solid, which would be mandatory for solid this compound. The second, strongly recommended protocol describes the standard, safe method for its preparation and use in solution.

Protocol 1: High-Hazard Handling of a Pyrophoric Solid (Non-Standard)

Objective: To safely manipulate a pyrophoric solid material. WARNING: This procedure requires a glovebox and extensive prior training. Never work alone when handling pyrophoric materials.[12]

Materials & Equipment:

-

Pyrophoric solid (e.g., this compound, solid)

-

Inert atmosphere glovebox with <1 ppm O₂ and H₂O

-

Spatulas, weighing boats, and glassware (oven-dried at >120°C for at least 12 hours)

-

Container of powdered lime (CaO) or dry sand for smothering potential fires[3][11]

-

Anhydrous, deoxygenated solvent for slurrying/dissolving

-

Schlenk flasks and other appropriate air-free glassware

-

Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, face shield, nitrile gloves under heavy-duty neoprene or butyl gloves.[14][15]

Methodology:

-

Preparation: a. Ensure the glovebox is functioning correctly with a stable inert atmosphere. b. Bring all necessary glassware and equipment into the glovebox antechamber and cycle at least three times to purge all air. c. Place a container of sand or powdered lime inside the glovebox for immediate access in case of a small fire.[3][11]

-

Handling Inside the Glovebox: a. Perform all manipulations slowly and deliberately within the glovebox.[3] b. Open the container of the pyrophoric solid. Be aware of any pressure changes. c. Use a pre-dried spatula to transfer the desired amount of solid to a tared weighing boat or directly into the reaction flask. d. Do not allow the solid to be finely dispersed in the glovebox atmosphere, as this increases the risk of ignition if the atmosphere is compromised. e. Close the primary container of the pyrophoric solid securely.

-

Use in Reaction: a. Add the weighed solid to the reaction flask containing an anhydrous, deoxygenated solvent to form a solution or slurry. This moderates its reactivity. b. Once the solid is fully dissolved or suspended, it can be treated as a standard air-sensitive solution.

-

Decontamination and Cleanup: a. Carefully quench any residual solid on spatulas or weighing boats by slowly adding an anhydrous solvent like toluene, followed by dropwise addition of isopropanol, and then finally ethanol (B145695) or methanol. b. All contaminated materials must be fully quenched before being removed from the glovebox. c. Bag all waste inside the glovebox and dispose of it as hazardous reactive waste.

Protocol 2: Standard In-Situ Preparation and Use of this compound (Recommended)

Objective: To safely prepare and use this compound in an ethereal solvent without isolation. This is the standard, professionally accepted method.[2]

Materials & Equipment:

-

Magnesium turnings

-

Iodobenzene (B50100) (or Phenyl Bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Small iodine crystal (as an activator)[16]

-

Schlenk line or manifold with a supply of dry, inert gas (Nitrogen or Argon)

-

Round-bottom flask with a reflux condenser and dropping funnel, all oven or flame-dried[8][16]

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Personal Protective Equipment (PPE): Standard lab coat, safety glasses/goggles, nitrile gloves.[8]

Methodology:

-

Apparatus Setup: a. Assemble the dried flask, condenser, and dropping funnel. Attach the apparatus to the Schlenk line. b. Evacuate the system under high vacuum and gently heat with a heat gun to remove any adsorbed moisture (flame-drying).[16] Allow to cool. c. Refill the apparatus with inert gas. Repeat this vacuum/refill cycle three times.

-

Reagent Preparation: a. Under a positive pressure of inert gas, add magnesium turnings and a single crystal of iodine to the reaction flask.[16] b. Add a portion of the anhydrous ether to the flask. c. Dissolve the iodobenzene in the remaining anhydrous ether and add this solution to the dropping funnel.

-

Initiation and Reaction: a. Begin stirring the magnesium suspension. b. Add a small amount of the iodobenzene solution from the dropping funnel to the flask. The disappearance of the iodine color and/or gentle bubbling indicates the reaction has started. The formation of the Grignard reagent is an exothermic process.[16] c. If the reaction does not start, gentle warming with a water bath may be required. Once initiated, be prepared to cool the flask with an ice-water bath to maintain a controlled reflux.[16] d. Add the remainder of the iodobenzene solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed.

-

Use and Quenching: a. The resulting this compound solution is now ready for use. It should not be stored for long periods. b. The reagent can be transferred to another reaction vessel via cannula using standard air-free techniques.[17] c. To quench any excess Grignard reagent, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride. d. All glassware should be carefully rinsed with a quenching solution before washing.

Workflow and Reaction Pathway Diagrams

Standard Preparation Workflow

This diagram outlines the safe, standard procedure for the in-situ synthesis of this compound.

Caption: Workflow for the safe in-situ synthesis of this compound.

Typical Reaction Pathway

This diagram shows a representative reaction of this compound with a ketone (e.g., acetone) to form a tertiary alcohol after acidic workup, a cornerstone of its utility in synthesis.

Caption: Reaction of this compound with a ketone.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.ucla.edu [chemistry.ucla.edu]

- 4. cloudfront.zoro.com [cloudfront.zoro.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. research.uga.edu [research.uga.edu]

- 7. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. This compound | C6H5IMg | CID 10889666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy this compound | 16002-63-4 [smolecule.com]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 15. pnnl.gov [pnnl.gov]

- 16. quora.com [quora.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Phenylmagnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylmagnesium iodide, a crucial Grignard reagent in organic synthesis. It covers its fundamental physicochemical properties, a detailed experimental protocol for its preparation, and its application in carbon-carbon bond formation.

Core Physicochemical Properties

This compound is an organomagnesium compound widely utilized as a potent nucleophile and a strong base.[1] Its reactivity is central to the formation of new carbon-carbon bonds, a cornerstone of molecular construction in medicinal chemistry and materials science.

Table 1: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₆H₅IMg[1][2][3][4][5] |

| Molecular Weight | 228.31 g/mol [1][3][4] |

| IUPAC Name | magnesium;benzene;iodide[1][3] |

| CAS Number | 16002-63-4[1] |

| Appearance | Typically used as a solution in an ether solvent. |

| Solubility | Soluble in organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[5] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, a Grignard reagent, is highly sensitive to moisture and atmospheric oxygen.[6][7] Therefore, all procedures must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Methodology:

-

Apparatus Setup:

-

Magnesium Activation:

-

Initiation of Reaction:

-

Prepare a solution of iodobenzene (1.0 equivalent) in the anhydrous ether solvent.

-

Add a small portion (about 10%) of the iodobenzene solution to the magnesium turnings.[11]

-

The reaction can be initiated by gentle warming.[11][12] Successful initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous boiling of the ether solvent.[8][9]

-

-

Addition of Substrate:

-

Completion of Reaction:

Key Reaction Pathway: Nucleophilic Addition to a Carbonyl

A primary application of this compound is its reaction with electrophiles, such as aldehydes and ketones, to form alcohols.[1][13] This reaction proceeds via a nucleophilic attack of the carbanionic phenyl group on the electrophilic carbonyl carbon.

The diagram below illustrates the general workflow from the synthesis of this compound to its subsequent reaction with a generic ketone (R₂CO), followed by an acidic workup to yield a tertiary alcohol.

This pathway is fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. The addition of the phenyl group from the Grignard reagent to the carbonyl compound results in the formation of a new carbon-carbon bond, and the subsequent protonation of the intermediate magnesium alkoxide yields the final alcohol product.[13]

References

- 1. Buy this compound | 16002-63-4 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H5IMg | CID 10889666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. cerritos.edu [cerritos.edu]

- 7. bohr.winthrop.edu [bohr.winthrop.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. prepchem.com [prepchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. benchchem.com [benchchem.com]

- 12. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. adichemistry.com [adichemistry.com]

Methodological & Application

Application Notes and Protocols: Phenylmagnesium Iodide in Nucleophilic Addition to Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic addition of Grignard reagents, such as phenylmagnesium iodide, to ketones is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures. This reaction is particularly valuable in the synthesis of tertiary alcohols, which are prevalent motifs in many pharmaceutical agents and natural products. This document provides detailed application notes, experimental protocols, and mechanistic insights into the reaction of this compound with ketones, using the synthesis of triphenylmethanol (B194598) from benzophenone (B1666685) as a representative example.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[1][2][3][4] This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1][2][5] The addition of Grignard reagents to ketones is generally considered an irreversible process due to the high basicity of the carbanion.[6]

Factors Influencing the Reaction

Several factors can influence the success and outcome of the nucleophilic addition of this compound to ketones:

-